molecular formula C7H7N5 B1386271 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine CAS No. 1156601-73-8

1-(pyrimidin-2-yl)-1H-pyrazol-4-amine

Cat. No. B1386271
CAS RN: 1156601-73-8
M. Wt: 161.16 g/mol
InChI Key: YQMXNLJSYFTVOF-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)-1H-pyrazol-4-amine, also known as PPA, is an organic molecule consisting of a pyrimidine ring, a pyrazole ring, and an amine group. It is a versatile molecule that has many applications in scientific research due to its unique properties. PPA is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as an inhibitor in enzyme assays. It has also been used in biochemical and physiological studies to investigate the mechanism of action of various drugs and enzymes.

Scientific Research Applications

1-(pyrimidin-2-yl)-1H-pyrazol-4-amine has many applications in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as an inhibitor in enzyme assays. 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine has also been used in biochemical and physiological studies to investigate the mechanism of action of various drugs and enzymes. In addition, 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine has been used to study the role of protein-protein interactions in cell signaling pathways and to design novel drugs.

Advantages and Limitations for Lab Experiments

The use of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine in lab experiments has several advantages and limitations. One advantage is that 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine is relatively easy to synthesize and can be used in a variety of applications. In addition, 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine is relatively stable and can be stored for long periods of time. However, there are some limitations to using 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine in lab experiments. For example, 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine is not very soluble in water, which can limit its use in certain applications. In addition, 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine is not very selective and can interact with multiple proteins, which can complicate experiments.

Future Directions

There are several potential future directions for the use of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine in scientific research. For example, 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine could be used to design novel drugs that target specific proteins involved in disease pathways. In addition, 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine could be used to study the role of protein-protein interactions in cell signaling pathways. Furthermore, 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine could be used to develop new methods of drug delivery and to identify new targets for drug development. Finally, 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine could be used to study the mechanism of action of existing drugs and to develop new therapeutic strategies.

properties

IUPAC Name

1-pyrimidin-2-ylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-4-11-12(5-6)7-9-2-1-3-10-7/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMXNLJSYFTVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyrimidin-2-yl)-1H-pyrazol-4-amine

CAS RN

1156601-73-8
Record name 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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